methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-ethyl-4-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMKYAUUHFSOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and cost-effective methods. These may include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for pyrazole derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Iodination: Iodine and ammonium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Organic Synthesis
Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications and transformations, making it useful in the synthesis of complex molecules.
Key Reactions:
- Nucleophilic Substitution: The iodine atom in the compound can be replaced by various nucleophiles, facilitating the formation of new compounds.
- Formation of Pyrazole Derivatives: The compound can be transformed into other pyrazole derivatives, which are important in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its biological activity. It is often used as a building block for the synthesis of bioactive molecules.
Pharmacological Studies:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects: Some studies have suggested that pyrazole derivatives may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
Agrochemical Applications
This compound is also explored for its applications in agriculture, particularly as a pesticide or herbicide.
Case Studies:
- Fungicidal Properties: Compounds derived from this compound have been tested for their efficacy against various phytopathogenic fungi. These studies demonstrate the potential of this compound as a fungicide.
| Application Area | Description | Examples |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex molecules | Nucleophilic substitutions |
| Medicinal Chemistry | Building block for bioactive compounds | Antimicrobial and anti-inflammatory agents |
| Agrochemicals | Potential fungicide or herbicide | Efficacy against phytopathogenic fungi |
Peptide Synthesis
This compound has been utilized in peptide synthesis due to its high yield and efficiency.
Applications in Biochemistry:
The compound is employed as an organic buffer in biological and biochemical applications, particularly in the synthesis of peptides using coupling reagents like HBTU (O-(Benzotriazol-1-yloxy)tris(pyrrolidinyl)phosphonium hexafluorophosphate) .
Mechanism of Action
The mechanism of action of methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, pyrazole derivatives often act by interacting with specific enzymes or receptors, thereby modulating biological pathways . The iodine atom and ester group can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Physicochemical Properties
Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS 1700183-72-7)
- Substituents: Propyl group (N1), amino (C4), methyl ester (C3).
- Key Differences: The amino group at C4 enhances hydrogen-bonding capability, improving solubility in polar solvents compared to the iodine-substituted analogue . The propyl chain (vs.
- Applications: Likely used as a precursor for amide coupling or heterocyclic functionalization due to the reactive amino group .
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate
- Substituents : 4-Methylphenyl (N1), phenylsulfonyl (C4), phenyl (C5), ethyl ester (C3).
- Key Differences: The phenylsulfonyl group at C4 introduces strong electron-withdrawing effects, stabilizing negative charge and altering reactivity in nucleophilic substitutions compared to iodine . Bulkier substituents (phenyl rings) reduce solubility in non-polar solvents but enhance thermal stability.
- Applications : Sulfonyl groups are common in bioactive molecules (e.g., kinase inhibitors), suggesting pharmaceutical relevance .
Ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate
- Substituents: Allyl (N1), amino (C3), ethyl ester (C4).
- The amino group at C3 (vs. C4 in the target compound) shifts hydrogen-bonding patterns, influencing crystal packing .
- Applications: Allyl and amino groups make this compound a candidate for polymerizable monomers or ligand synthesis .
Crystallographic and Structural Insights
- Heavy Atom Advantage: The iodine atom in methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate enhances X-ray scattering, facilitating crystallographic studies using programs like SHELXL . In contrast, analogues with lighter atoms (e.g., amino or sulfonyl groups) may require higher-resolution data or advanced refinement tools like Mercury CSD .
- Hydrogen Bonding: Compounds with amino or hydroxyl groups (e.g., methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate) exhibit stronger intermolecular interactions, stabilizing crystal lattices . Iodo-substituted derivatives rely more on halogen bonding or van der Waals interactions .
Comparative Data Table
Biological Activity
Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry, agriculture, and material science. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has the following structural features:
- Molecular Formula : C₇H₈I N₂ O₂
- Molecular Weight : Approximately 266.04 g/mol
- Functional Groups : Contains a methyl ester group, an ethyl substituent, and an iodine atom attached to the pyrazole ring.
The presence of these functional groups contributes to its chemical reactivity and potential biological activity, particularly in enzyme interactions and metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs.
2. Anti-inflammatory Properties
Compounds in the pyrazole class are often associated with anti-inflammatory effects. Preliminary studies suggest that this compound may exhibit similar properties, which could be beneficial in treating inflammatory conditions .
The mechanism of action for this compound is primarily linked to its interaction with specific biological targets:
- Halogen Bonding : The iodine atom enhances binding affinity to target enzymes or receptors due to halogen bonding effects, which can modulate biological pathways .
Synthesis and Chemical Reactions
This compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Substitution | The iodine atom can be substituted with nucleophiles (amines, thiols). |
| Oxidation/Reduction | Possible but less common for pyrazoles. |
| Ester Hydrolysis | Hydrolysis of the methyl ester group yields the corresponding carboxylic acid. |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Anti-inflammatory Effects : A study investigated various pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced edema models. Some compounds exhibited effects comparable to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Screening : Research on substituted pyrazoles demonstrated significant antimicrobial activity against strains such as E. coli and Staphylococcus aureus, highlighting their potential as therapeutic agents .
Q & A
Q. Q1. What are the common synthetic routes for methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step functionalization of pyrazole cores. A general approach includes:
Pyrazole ring formation via cyclocondensation of hydrazines with β-ketoesters or diketones.
Ethylation at the N1 position using alkylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF).
Iodination at the C4 position using iodine sources (e.g., NIS or I₂) with catalytic Lewis acids (e.g., FeCl₃) .
Esterification at C3 using methyl chlorocarbonate or methanol under acidic conditions.
Key considerations : Purification via column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) is critical for isolating high-purity product .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize the iodination step to minimize by-products?
Iodination efficiency depends on:
- Reagent stoichiometry : A 1.2:1 molar ratio of N-iodosuccinimide (NIS) to substrate reduces polyiodination .
- Temperature control : Reactions at 0–5°C suppress radical side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DCM or THF) enhance regioselectivity.
Validation : Monitor reaction progress via TLC and confirm product purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Structural and Analytical Characterization
Q. Q3. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm for CH₃O), ethyl group (δ 1.3–1.5 ppm for CH₃CH₂), and pyrazole ring protons (δ 7.5–8.5 ppm for C5-H). Iodine’s electron-withdrawing effect deshields C4, shifting its carbon signal to δ 90–100 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error.
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., iodine position) but requires high-quality single crystals .
Biological Activity and Mechanism
Q. Q4. What preliminary evidence exists for the biological activity of this compound?
Studies on analogous pyrazole derivatives suggest potential:
- Enzyme inhibition : Pyrazole esters inhibit kinases (e.g., MAPK) and cytochrome P450 enzymes via competitive binding to active sites .
- Antimicrobial activity : Iodine substitution enhances halogen bonding with bacterial targets (e.g., peptidoglycan transpeptidases) .
Methodological note : Screen activity using enzyme-linked assays (e.g., fluorescence-based ADP-Glo™ kinase assay) and MIC tests against Gram-positive/negative strains .
Stability and Reactivity
Q. Q5. Under what conditions does this compound degrade?
- Thermal stability : Decomposes above 150°C, releasing CO, NOₓ, and methyl iodide .
- Photoreactivity : UV exposure (λ <300 nm) may cleave the C–I bond, forming radicals. Store in amber vials at –20°C .
- Hydrolysis : Susceptible to ester hydrolysis in basic aqueous solutions (pH >10). Stabilize with buffered solvents (pH 6–8) .
Advanced Applications in Medicinal Chemistry
Q. Q6. How can this compound serve as a precursor for targeted drug candidates?
- Suzuki coupling : Replace iodine with aryl/heteroaryl groups (e.g., phenyl, pyridyl) using Pd(PPh₃)₄ catalysts to enhance bioactivity .
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for metal coordination (e.g., Zn²⁺ in metalloprotease inhibitors) .
- SAR studies : Compare activity of iodinated vs. brominated/chlorinated analogs to optimize target binding .
Data Contradiction Analysis
Q. Q7. How to resolve discrepancies in reported biological activity data for pyrazole derivatives?
Common issues arise from:
- Structural analogs : Minor substituent changes (e.g., ethyl vs. allyl at N1) drastically alter pharmacokinetics .
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) to ensure reproducibility .
- Solubility differences : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
Safety and Handling
Q. Q8. What are the critical safety protocols for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile degradation products (e.g., methyl iodide) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
